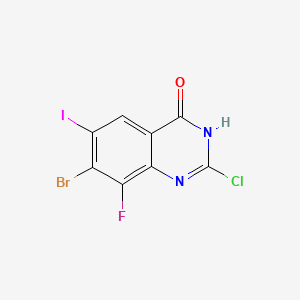
7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine, chlorine, fluorine, and iodine atoms into the quinazolinone core.
Cyclization: Formation of the quinazolinone ring structure through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: Replacement of one halogen atom with another nucleophile.
Oxidation and Reduction: Changes in the oxidation state of the compound.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone could have various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathways Involved: Affecting signaling pathways related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: Other halogenated quinazolinones with similar structures.
Fluoroquinolones: Compounds with fluorine atoms and quinazolinone cores.
Uniqueness
7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone is unique due to its specific combination of halogen atoms, which could confer distinct chemical and biological properties compared to other quinazolinone derivatives.
Eigenschaften
Molekularformel |
C8H2BrClFIN2O |
|---|---|
Molekulargewicht |
403.37 g/mol |
IUPAC-Name |
7-bromo-2-chloro-8-fluoro-6-iodo-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H2BrClFIN2O/c9-4-3(12)1-2-6(5(4)11)13-8(10)14-7(2)15/h1H,(H,13,14,15) |
InChI-Schlüssel |
RKPABCXUYPTBTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1I)Br)F)N=C(NC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















